molecular formula C12H15NO4 B3285534 Diethyl 2-(4-pyridinyl)malonate CAS No. 80562-88-5

Diethyl 2-(4-pyridinyl)malonate

Cat. No.: B3285534
CAS No.: 80562-88-5
M. Wt: 237.25 g/mol
InChI Key: HWYBMGUNWYDSPJ-UHFFFAOYSA-N
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Description

Diethyl 2-(4-pyridinyl)malonate is an organic compound with the molecular formula C12H15NO4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a pyridinyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-pyridinyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-bromopyridine. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of 4-bromopyridine. The reaction mixture is then heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-pyridinyl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium catalysts for certain coupling reactions.

Major Products

The major products formed from these reactions include substituted malonic acid derivatives, pyridinyl-substituted acetic acids, and various alkylated products depending on the specific reaction conditions .

Scientific Research Applications

Diethyl 2-(4-pyridinyl)malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl 2-(4-pyridinyl)malonate involves its reactivity as a nucleophile due to the presence of the pyridinyl group and the ester functionalities. The compound can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules. The enolate form of the compound is particularly reactive and can undergo various transformations, including alkylation and condensation reactions .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler derivative of malonic acid without the pyridinyl group.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

    Ethyl acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity but different applications.

Uniqueness

Diethyl 2-(4-pyridinyl)malonate is unique due to the presence of the pyridinyl group, which imparts additional reactivity and potential for forming heterocyclic compounds. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

diethyl 2-pyridin-4-ylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-5-7-13-8-6-9/h5-8,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYBMGUNWYDSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=NC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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